Sotrastaurin-d3
Description
Overview of Sotrastaurin (B1684114) as a Lead Compound in Protein Kinase C (PKC) Inhibition Research
Sotrastaurin has emerged as a significant lead compound in the study of Protein Kinase C (PKC) inhibition. researchgate.netguidetopharmacology.org It is an orally bioavailable, synthetic molecule that selectively targets classic and novel isoforms of PKC, playing a crucial role in preventing the activation of T-lymphocytes. researchgate.netnih.govnih.gov
Historical Context of PKC Inhibitors in Drug Discovery
The journey of Protein Kinase C (PKC) inhibitors in drug discovery began with the identification of PKC as a receptor for tumor-promoting phorbol (B1677699) esters in 1982. nih.gov This discovery sparked immense interest in PKC as a therapeutic target, initially focusing on cancer. nih.gov Over the past three decades, the understanding of PKC's role has expanded to include a variety of diseases such as diabetic complications, heart failure, and autoimmune diseases. nih.govresearchgate.net
The PKC family of serine/threonine kinases was first identified in the late 1970s. patsnap.com These enzymes are activated by signals like diacylglycerol (DAG) and calcium ions and are central to numerous signal transduction pathways. patsnap.com The PKC family is categorized into three main groups based on their activation requirements: classical (cPKC), novel (nPKC), and atypical (aPKC). patsnap.com
Early research into PKC inhibitors identified compounds like tamoxifen, initially explored for its anti-estrogen properties in breast cancer, which was also found to inhibit PKC activity. frontiersin.org The development of the first kinase inhibitor, imatinib, was a significant breakthrough, originating from the screening of a series of PKC inhibitors. scielo.br Despite extensive research and the development of various inhibitors, no single drug specifically targeting PKC has yet received approval for therapeutic use, making it an elusive but compelling target. nih.gov
Chemical Structure and General Pharmacological Class of Sotrastaurin
Sotrastaurin, also known as AEB-071, is a potent and selective pan-PKC inhibitor. guidetopharmacology.orgmedkoo.com It belongs to the class of organic compounds known as N-arylpiperazines, containing a piperazine (B1678402) ring where a nitrogen atom is attached to an aryl group. drugbank.com Chemically, it is a member of the maleimide (B117702) class, substituted at position 3 by an indol-3-yl group and at position 4 by a quinazolin-4-yl group, which is further substituted at position 2 by a 4-methylpiperazin-1-yl group. nih.gov
Sotrastaurin functions by inhibiting both T- and B-cell activation through its effects on PKC theta and beta isozymes, respectively. nih.govnih.gov These PKC isoforms are critical for the activation of nuclear factor-kappaB (NF-κB), a key transcription factor involved in immune responses, inflammation, and cell survival. nih.govnih.govnih.gov By inhibiting PKC, sotrastaurin prevents NF-κB-mediated signaling, which can lead to the induction of G1 cell cycle arrest and apoptosis in susceptible tumor cells. nih.govnih.gov
Sotrastaurin Chemical Details
| Property | Value |
|---|---|
| IUPAC Name | 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione |
| Molecular Formula | C25H22N6O2 |
| Synonyms | AEB071, Sotrastaurin |
Rationale and Strategic Utility of Deuterated Analogues (Sotrastaurin-d3) in Advanced Pharmaceutical Research
The use of deuterated analogs, such as this compound, represents a strategic advancement in pharmaceutical research. Deuterium (B1214612), a stable isotope of hydrogen, can be used to modify drug molecules to improve their pharmacokinetic properties. nih.gov
Importance of Isotopic Labeling in Preclinical and Mechanistic Studies
Isotopic labeling is a fundamental technique in pharmaceutical research, providing detailed insights into a drug's behavior within biological systems. musechem.com By incorporating stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can trace the absorption, distribution, metabolism, and excretion (ADME) of a drug without significantly altering its chemical properties. musechem.comsymeres.com
This technique is crucial for:
Mechanistic Studies: Deuterium labeling can elucidate reaction mechanisms and kinetics. symeres.com
Metabolism Studies: It allows for the detailed study of metabolic pathways and bioavailability. symeres.com
Quantitative Analysis: Labeled compounds enable precise measurement of concentrations, which is vital for assessing drug candidates. symeres.com
The primary kinetic isotope effect (KIE) is a key principle behind the utility of deuteration. acs.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of metabolic reactions involving the cleavage of this bond by up to 10 times. acs.org This can lead to a longer plasma residence time for the active drug, potentially enhancing efficacy and improving safety profiles. nih.govacs.org
Distinctive Research Applications of this compound Beyond its Non-Deuterated Counterpart
The strategic deuteration of sotrastaurin to create this compound offers specific research advantages. While sotrastaurin itself has been studied for its potential in treating conditions like uveal melanoma, psoriasis, and transplant rejection, this compound is primarily utilized as a tool in preclinical and mechanistic research. researchgate.netmdpi.comresearchgate.netmdpi.com
The key research applications of this compound include:
Internal Standard for Bioanalysis: In pharmacokinetic studies of sotrastaurin, this compound serves as an ideal internal standard for mass spectrometry-based quantification. Its slightly higher mass allows it to be distinguished from the non-deuterated drug, while its chemical behavior is nearly identical, ensuring accurate measurement of the parent drug's concentration in biological samples.
Metabolic Stability Studies: By comparing the metabolic fate of sotrastaurin with that of this compound, researchers can pinpoint the sites of metabolic breakdown on the molecule. If the deuterated positions are metabolically active, a significant difference in the rate of metabolism will be observed, providing valuable information for designing more stable drug candidates.
Elucidating Target Engagement and Pharmacodynamics: Isotopic labeling can be used to trace the drug molecule and its metabolites, helping to understand how it interacts with its target, PKC, and the downstream effects on cellular pathways.
Foundational Research Objectives and Significance of this compound Studies
The primary objective of studies involving this compound is to facilitate and enhance the research and development of its non-deuterated counterpart, sotrastaurin, and other PKC inhibitors. The significance of this compound lies in its ability to provide more precise and reliable data in several key areas of preclinical research.
Key Research Findings from Sotrastaurin Studies:
| Research Area | Key Findings | References |
|---|---|---|
| Uveal Melanoma | In a Phase I study, sotrastaurin showed modest clinical activity in patients with metastatic uveal melanoma. | mdpi.comresearchgate.net |
| Psoriasis | Clinical studies have shown that sotrastaurin can reduce the clinical severity of psoriasis. | mdpi.com |
| Transplant Rejection | Sotrastaurin has been shown to ameliorate ischemia and reperfusion injury in rat orthotopic liver transplantation and prolong cardiac allograft survival in rats. | nih.govfrontierspartnerships.org |
| Chronic Lymphocytic Leukemia (CLL) | Sotrastaurin has demonstrated preclinical activity against CLL cells, suggesting its potential to disrupt survival signaling pathways. | ashpublications.orgnih.gov |
By providing a stable, reliable internal standard and a tool to investigate metabolic pathways, this compound plays a critical, albeit behind-the-scenes, role in the rigorous scientific evaluation of sotrastaurin. This ultimately contributes to a more thorough understanding of the therapeutic potential and limitations of PKC inhibitors in various disease contexts. The use of deuterated analogs like this compound exemplifies the precision and depth of modern pharmacological research, aiming to develop safer and more effective therapies. nih.govresearchgate.net
Contextualization of this compound in Current Preclinical Investigation Paradigms
The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern preclinical drug development and investigation. pharmaffiliates.com These labeled analogues are indispensable tools in a variety of research applications, primarily in the field of pharmacokinetics, which studies the absorption, distribution, metabolism, and excretion (ADME) of a drug.
In preclinical studies, this compound serves as an ideal internal standard for quantitative bioanalysis. researchgate.net When researchers need to measure the concentration of Sotrastaurin in blood, plasma, or tissue samples from animal models, a known amount of this compound is added to the sample. Because this compound behaves almost identically to Sotrastaurin during sample extraction and analysis but can be separately detected by mass spectrometry due to its different mass, it allows for highly accurate and precise quantification of the parent compound. This is critical for establishing the pharmacokinetic profile of Sotrastaurin, which in turn helps in understanding its disposition in the body.
Furthermore, deuterated compounds can be used as tracers to elucidate metabolic pathways. By administering this compound, researchers can track the formation of its metabolites. The parent compound, Sotrastaurin, is known to be primarily metabolized by the cytochrome P450 enzyme CYP3A4, leading to the formation of metabolites such as N-desmethyl-sotrastaurin. nih.gov The use of this compound can help in unequivocally identifying and quantifying these and other potential metabolites, providing a clearer picture of the drug's biotransformation.
The data generated from studies utilizing this compound are fundamental for building a comprehensive understanding of the parent drug's behavior in a biological system. This information is vital for the design of further preclinical and subsequent clinical trials.
Detailed Research Findings
While direct therapeutic studies on this compound are not its intended application, the preclinical research on its parent compound, Sotrastaurin, provides the foundational data for which this compound is a critical analytical tool. The following findings on Sotrastaurin highlight the context in which its deuterated analogue is employed.
Sotrastaurin is a pan-PKC inhibitor with high potency against several key isoforms. medchemexpress.com Its ability to block T-lymphocyte activation through PKC inhibition has made it a compound of interest for immunosuppression. nih.gov In preclinical models, Sotrastaurin has demonstrated efficacy in preventing allograft rejection. researchgate.net It has been shown to inhibit the production of various cytokines, including IL-2 and IFN-gamma, which are crucial mediators of the immune response that leads to graft rejection. researchgate.net
In the field of oncology, preclinical studies have investigated Sotrastaurin's activity against various cancer cell lines. For instance, it has been evaluated in models of uveal melanoma, a rare eye cancer characterized by mutations that activate PKC signaling pathways. europa.eu Preclinical data indicated that Sotrastaurin could decrease the viability of uveal melanoma cells with these specific mutations. pharmaffiliates.com Additionally, research in chronic lymphocytic leukemia (CLL) has shown that Sotrastaurin can induce apoptosis in CLL cells and inhibit survival signals from the tumor microenvironment. theclinivex.com
The tables below summarize the key properties of this compound and the inhibitory profile of its parent compound, Sotrastaurin.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione-d3 | pharmaffiliates.com |
| Molecular Formula | C₂₅H₁₉D₃N₆O₂ | pharmaffiliates.com |
| Molecular Weight | 441.50 g/mol | pharmaffiliates.com |
| Primary Application | Labeled analogue of Sotrastaurin for research | pharmaffiliates.com |
| Storage Temperature | 2-8°C | pharmaffiliates.com |
Table 2: In Vitro Inhibitory Activity of Sotrastaurin (AEB071) against PKC Isoforms
| PKC Isoform | Kᵢ (nM) | Reference |
|---|---|---|
| PKCθ (theta) | 0.22 | medchemexpress.com |
| PKCβ (beta) | 0.64 | medchemexpress.com |
| PKCα (alpha) | 0.95 | medchemexpress.com |
| PKCη (eta) | 1.8 | medchemexpress.com |
| PKCδ (delta) | 2.1 | medchemexpress.com |
| PKCε (epsilon) | 3.2 | medchemexpress.com |
Properties
Molecular Formula |
C₂₅H₁₉D₃N₆O₂ |
|---|---|
Molecular Weight |
441.5 |
Synonyms |
3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione-d3; 3-(1H-Indol-3-yl)-4-[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]-1H-pyrrole-2,5-dione-d3_x000B_ |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Sotrastaurin D3
Comprehensive Analysis of Protein Kinase C (PKC) Isoform Modulation by Sotrastaurin-d3
Sotrastaurin (B1684114) is a powerful inhibitor of several protein kinase C (PKC) isoforms, which are crucial regulators of cellular signaling pathways. nih.govnih.gov These kinases are serine/threonine kinases involved in various cellular processes, including T-cell activation. nih.gov The PKC family is categorized into three subclasses: classical (requiring diacylglycerol (DAG), phospholipids, and Ca2+ for activation), novel (requiring DAG but not Ca2+), and atypical (independent of both DAG and Ca2+). nih.govmdpi.com Sotrastaurin primarily targets the classical and novel isoforms. mdpi.comportlandpress.com
Specificity and Potency Profiling Across Classical, Novel, and Atypical PKC Isoforms
Sotrastaurin demonstrates high potency against both classical and novel PKC isoforms, with significantly less activity towards atypical isoforms. mdpi.comportlandpress.com In cell-free assays, it inhibits classical PKC isoforms α and β, and novel PKC isoforms δ, ε, η, and θ with nanomolar to sub-nanomolar efficacy. biocompare.comcaymanchem.combioscience.co.uk This potent inhibition disrupts downstream signaling cascades, such as the NF-κB pathway, which is critical for T-cell activation. biocompare.comcaymanchem.com
Detailed inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from various studies highlight the compound's specificity. For instance, Ki values for PKCα, βI, δ, ε, η, and θ have been reported as 0.95, 0.64, 2.1, 3.2, 1.8, and 0.22 nM, respectively. biocompare.comcaymanchem.combioscience.co.uk Another study reported IC50 values of 0.95 nM for PKCα and 0.64 nM for PKCβ, with values for novel isoforms δ, ε, η, and θ ranging from 0.22 to 3.2 nM. mdpi.com The high potency against PKCθ is particularly relevant for its immunosuppressive effects. portlandpress.com In contrast, its inhibitory effect on atypical PKCs is in the micromolar range, indicating significant selectivity. portlandpress.com
| PKC Isoform | Type | Inhibition Constant (Ki) / IC50 (nM) |
| PKCα | Classical | 0.95 |
| PKCβ | Classical | 0.64 |
| PKCθ | Novel | 0.22 |
| PKCη | Novel | 1.8 |
| PKCδ | Novel | 2.1 |
| PKCε | Novel | 3.2 |
Data sourced from multiple studies, values represent a consensus of reported potencies. mdpi.combiocompare.comcaymanchem.combioscience.co.uk
Mechanistic Insights into ATP-Competitive vs. Allosteric Binding Mechanisms of this compound
Sotrastaurin functions as an ATP-competitive inhibitor. mdpi.comscbt.commedchemexpress.com This means it binds to the ATP-binding site within the catalytic domain of the PKC enzyme, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. scbt.comnih.gov This mechanism of action is common for many kinase inhibitors. nih.gov While sotrastaurin is a potent ATP-competitive inhibitor, some studies suggest that certain PKC inhibitors can also have more complex interactions, potentially influencing substrate binding through allosteric effects, though this is not the primary mechanism for sotrastaurin. nih.gov
Identification and Validation of Non-PKC Molecular Targets of this compound
While highly selective for PKC, sotrastaurin is not entirely exclusive in its targets. Kinome-wide screening has identified other kinases that are inhibited by this compound, albeit at generally lower potencies.
Kinome-Wide Profiling and Off-Target Interaction Assessment (e.g., Glycogen Synthase Kinase 3β)
Biochemical profiling against a broad panel of kinases has revealed that sotrastaurin has off-target activity, most notably against Glycogen Synthase Kinase 3 (GSK3). probechem.comashpublications.org It inhibits both GSK3α and GSK3β with IC50 values of 229 nM and 172 nM, respectively. biocompare.comcaymanchem.combioscience.co.uk This inhibition is less potent than its action on PKC isoforms but is still within a biologically relevant range. The inhibition of GSK3 can lead to the activation of the Wnt/β-catenin signaling pathway, which is important in various physiological processes. biocompare.comcaymanchem.com Some research also indicates that sotrastaurin can inhibit the phosphorylation of the SARS-CoV-2 N protein, suggesting GSK-3 as a critical host kinase. medrxiv.orgpnas.org
| Off-Target Kinase | Isoform | IC50 (nM) |
| Glycogen Synthase Kinase 3 | GSK3α | 229 |
| Glycogen Synthase Kinase 3 | GSK3β | 172 |
Data from in vitro assays. biocompare.comcaymanchem.combioscience.co.uk
Exploration of Novel Protein-Protein Interactions Modulated by this compound
Current research on sotrastaurin primarily focuses on its kinase inhibitory activity. Detailed studies exploring novel protein-protein interactions that are directly modulated by sotrastaurin, outside of its primary kinase targets, are not extensively documented in the provided search results. The primary mechanism of action remains the competitive inhibition of ATP binding to PKC and other susceptible kinases.
Downstream Signaling Cascade Perturbations Induced by this compound
By inhibiting PKC isoforms, sotrastaurin significantly perturbs several key downstream signaling pathways. The most well-documented effect is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.govbiocompare.comcaymanchem.com This is a crucial pathway for T-cell activation and the production of pro-inflammatory cytokines. nih.gov
In T-cells, PKCθ is essential for the activation of NF-κB following T-cell receptor engagement. nih.govnih.gov By inhibiting PKCθ, sotrastaurin blocks this activation, leading to its immunosuppressive effects. nih.govportlandpress.com
Furthermore, in the context of B-cell malignancies, sotrastaurin has been shown to attenuate survival pathways mediated by the B-cell receptor (BCR). ashpublications.org Inhibition of PKCβ, which is downstream of the BCR, leads to a reduction in the phosphorylation of key signaling molecules in the MAPK/ERK, PI3K/AKT, and NF-κB pathways. ashpublications.org Specifically, a decrease in the phosphorylation of ERK1/2, AKT, GSK3-β, and IκBα has been observed. ashpublications.org This can lead to a reduction in the expression of downstream genes like c-Myc, Cyclin D1, and CD44, which are involved in cell survival and proliferation. ashpublications.org
The off-target inhibition of GSK3β can also lead to the modulation of the Wnt/β-catenin pathway. biocompare.comcaymanchem.com This highlights the compound's ability to influence multiple critical signaling networks within the cell.
Analysis of Phosphorylation Events Following this compound Exposure (e.g., MAPK/ERK1/2 pathway, PI3K/AKT pathway)
This compound, through its inhibition of PKC, significantly influences key signaling pathways that regulate cell proliferation, survival, and differentiation. nih.gov The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathways are two major cascades affected by its activity. mdpi.comnih.gov
MAPK/ERK1/2 Pathway:
The MAPK/ERK pathway is a critical signaling cascade involved in cell growth and division. nih.gov Research has shown that sotrastaurin can modulate this pathway. For instance, in certain cancer cell lines, inhibition of PKC by sotrastaurin can lead to a decrease in the phosphorylation of ERK1/2, key components of this pathway. mdpi.comwindows.net However, the effects can be context-dependent, and in some cellular models, sotrastaurin's impact on this pathway might be indirect or part of a more complex signaling network. nih.gov
PI3K/AKT Pathway:
The PI3K/AKT pathway is central to cell survival and inhibition of apoptosis (programmed cell death). nih.govnih.gov Sotrastaurin has been observed to influence this pathway. By inhibiting PKC, sotrastaurin can lead to a reduction in the phosphorylation of AKT, a key downstream effector of PI3K. probes-drugs.orgnih.gov This inhibition can disrupt survival signals and promote apoptosis in susceptible cells. In some instances, the interplay between the PI3K/AKT and MAPK/ERK pathways is crucial, with sotrastaurin's effects on one pathway potentially influencing the other. nih.gov For example, a decrease in AKT phosphorylation due to sotrastaurin might, in turn, affect the activity of the MAPK/ERK pathway. nih.gov
| Pathway | Key Proteins | Effect of this compound | Downstream Consequence |
|---|---|---|---|
| MAPK/ERK1/2 | ERK1/2 | Decreased Phosphorylation | Inhibition of cell proliferation |
| PI3K/AKT | AKT | Decreased Phosphorylation | Promotion of apoptosis |
Gene Expression and Proteomic Signatures Associated with this compound Activity (e.g., IL-2 mRNA, APOBEC3B mRNA)
Gene Expression:
IL-2 mRNA: Interleukin-2 (IL-2) is a cytokine crucial for the proliferation of T-lymphocytes. Sotrastaurin, by inhibiting PKC theta in T-cells, can suppress the activation of these cells, leading to a decrease in the transcription and subsequent levels of IL-2 mRNA. probes-drugs.org This is a key mechanism behind its immunosuppressive properties.
APOBEC3B mRNA: Apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3B (APOBEC3B) is an enzyme implicated in DNA mutagenesis in several cancers. genecards.orgmdpi.com Studies have shown that the expression of APOBEC3B mRNA can be elevated in certain cancer cell lines. researchgate.net While direct studies on this compound's effect on APOBEC3B mRNA are limited, its influence on signaling pathways known to regulate gene expression suggests a potential for modulation.
Proteomic Signatures:
Proteomics, the large-scale study of proteins, reveals a broader picture of the cellular response to this compound. wikipedia.org Mass spectrometry-based proteomic analyses have been employed to identify global changes in protein and phosphoprotein levels following treatment with sotrastaurin. nih.gov These studies have identified distinct kinase signatures and alterations in the abundance of various proteins involved in cell signaling, growth, and apoptosis. nih.gov For example, in diffuse large B-cell lymphoma cells, sotrastaurin treatment was found to down-regulate the expression of the oncogene MCT-1 at both the mRNA and protein level. nih.gov
| Molecule | Effect of this compound | Functional Implication |
|---|---|---|
| IL-2 mRNA | Decreased expression | Immunosuppression |
| APOBEC3B mRNA | Potential for modulation | Impact on DNA mutagenesis (context-dependent) |
| MCT-1 Protein | Decreased expression | Anti-tumor activity in lymphoma |
Modulation of Transcription Factor Activity (e.g., NF-κB, NFAT, AP-1, WNT pathway components)
Transcription factors are proteins that bind to specific DNA sequences, thereby controlling the rate of transcription of genetic information from DNA to messenger RNA. This compound's inhibition of PKC has a cascading effect on the activity of several key transcription factors.
NF-κB (Nuclear Factor-kappa B): NF-κB is a crucial transcription factor involved in inflammatory responses, cell survival, and proliferation. PKC isoforms, particularly PKC beta and theta, play a significant role in the activation of the NF-κB pathway. probes-drugs.orgdrugbank.com Sotrastaurin effectively inhibits this activation by preventing the phosphorylation events necessary for the nuclear translocation of NF-κB. probes-drugs.orgdrugbank.com This leads to the downregulation of NF-κB target genes.
NFAT (Nuclear Factor of Activated T-cells): NFAT is a family of transcription factors that are critical for the immune response, particularly in T-cell activation. Its activation is dependent on calcium signaling and the activity of calcineurin, but it is also modulated by PKC signaling. Sotrastaurin's inhibition of PKC can interfere with the full activation of NFAT, contributing to its immunosuppressive effects.
AP-1 (Activator Protein-1): AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. The activity of AP-1 is often linked to the MAPK signaling pathway. nih.gov While direct modulation of AP-1 by sotrastaurin is part of a complex network, its influence on upstream kinases like those in the MAPK pathway suggests an indirect regulatory role. nih.gov
WNT Pathway Components: The Wnt signaling pathway is essential for development and tissue homeostasis, and its dysregulation is implicated in cancer. mdpi.com While the direct interaction of sotrastaurin with Wnt pathway components is not extensively documented, there is evidence of crosstalk between PKC signaling and the Wnt/β-catenin pathway. plos.orgbiorxiv.org For example, PKC can phosphorylate components of the Wnt pathway, and thus, sotrastaurin could potentially modulate Wnt signaling activity indirectly.
Subcellular Localization and Trafficking Dynamics of this compound in Cellular Systems
The effectiveness of a drug is not only determined by its interaction with its target but also by its ability to reach that target within the cell. The subcellular localization and trafficking of this compound are therefore important aspects of its pharmacology.
Information specifically detailing the subcellular localization and trafficking dynamics of this compound is limited in publicly available research. However, based on its mechanism of action as a PKC inhibitor, it is expected to distribute within the cell to compartments where its target PKC isoforms are located. PKC isoforms themselves have distinct subcellular localizations, including the plasma membrane, cytoplasm, nucleus, and other organelles, and their localization can change upon cellular stimulation. mdpi.com For a small molecule inhibitor like sotrastaurin, it is likely to be cell-permeable and able to access these different subcellular compartments to exert its inhibitory effects. Further studies utilizing fluorescently labeled sotrastaurin analogs could provide more direct evidence of its localization and movement within live cells.
Preclinical Efficacy and Pharmacodynamic Investigations of Sotrastaurin D3 in Vitro and Non Human in Vivo
In Vitro Cellular Models for Disease-Relevant Efficacy Assessment
Antiproliferative and Pro-Apoptotic Effects of Sotrastaurin-d3 in Oncological Cell Lines (e.g., Uveal Melanoma, Chronic Lymphocytic Leukemia (CLL), Lung Cancer)
Sotrastaurin (B1684114) has demonstrated significant antiproliferative and pro-apoptotic effects across various cancer cell lines, primarily through its inhibition of protein kinase C (PKC), a key enzyme in cellular signaling pathways that regulate cell growth, proliferation, and survival.
Uveal Melanoma (UM): In preclinical models of uveal melanoma, particularly those with GNAQ or GNA11 mutations, Sotrastaurin has shown notable anti-tumor effects. When combined with ionizing radiation, Sotrastaurin significantly decreased the viability, proliferation, and clonogenic potential of GNAQ mutant UM cells. mdpi.com This combination enhanced the antiproliferative and pro-apoptotic effects of radiation by delaying DNA damage resolution and increasing the expression of proteins involved in cell-cycle and growth arrest. mdpi.com Furthermore, synergistic cell death has been observed when Sotrastaurin is combined with other targeted agents, such as the PI3K inhibitor alpelisib, in GNAQ and GNA11 mutant uveal melanoma cell lines.
Chronic Lymphocytic Leukemia (CLL): Sotrastaurin exhibits selective cytotoxicity against CLL cells in a dose-dependent manner. nih.gov As a potent inhibitor of PKC-β, a kinase essential for B-cell receptor (BCR) signaling, Sotrastaurin effectively promotes apoptosis and inhibits the proliferation of CLL cells. nih.gov Its mechanism involves interrupting survival signals provided by the tumor microenvironment. nih.gov These findings provide a strong preclinical basis for its potential use in CLL therapy. nih.gov
Lung Cancer: While the PKC pathway is recognized as a therapeutic target in lung cancer, preclinical studies focusing specifically on the direct antiproliferative and pro-apoptotic effects of Sotrastaurin on lung cancer cell lines are not extensively detailed in the available literature. mdpi.comspandidos-publications.com Other PKC inhibitors, such as Enzastaurin, have been shown to exhibit a synergistic antitumor effect on non-small cell lung cancer (NSCLC) cell growth when combined with chemotherapy. mdpi.com
| Cancer Type | Cell Line Model | Observed Effects of Sotrastaurin | Key Findings |
|---|---|---|---|
| Uveal Melanoma | GNAQ mutant cell lines | Antiproliferative, Pro-apoptotic | Significantly decreased viability and proliferation, especially when combined with ionizing radiation. mdpi.com |
| Chronic Lymphocytic Leukemia (CLL) | Primary B-CLL cells | Cytotoxic, Pro-apoptotic, Antiproliferative | Induced apoptosis and inhibited proliferation by targeting PKC-β in the BCR signaling pathway. nih.gov |
Immunomodulatory and Anti-inflammatory Potency in Primary Immune Cell Cultures (e.g., T-cell activation, cytokine production)
Sotrastaurin demonstrates potent immunomodulatory and anti-inflammatory effects by targeting PKC isoforms crucial for T-cell activation and cytokine production.
T-cell Activation: In vitro studies using primary human and mouse T-cells confirm that Sotrastaurin effectively prevents T-cell receptor (TCR)-induced activation. mdpi.comspandidos-publications.com It abrogates early markers of T-cell activation, including the expression of CD25 and the secretion of Interleukin-2 (IL-2). researchgate.net This inhibition of early T-cell activation occurs through a calcineurin-independent pathway.
Cytokine Production: Sotrastaurin significantly inhibits the production of pro-inflammatory cytokines. mdpi.com In stimulated T-cell cultures, it prevents the secretion of key inflammatory mediators such as Interferon-gamma (IFNγ) and IL-17A. mdpi.com Notably, while Sotrastaurin inhibits these effector T-cell responses, it preserves the stable phenotype and suppressive function of regulatory T-cells (Tregs), which are crucial for maintaining immune homeostasis. mdpi.com This dual action of inhibiting inflammatory T-cells while sparing regulatory ones highlights its targeted immunomodulatory potential. mdpi.com
| Immune Cell Type | Model | Observed Effects of Sotrastaurin | Key Findings |
|---|---|---|---|
| Primary T-cells | TCR/CD28 stimulation | Inhibition of T-cell activation | Prevented T-cell activation and proliferation. mdpi.comaacrjournals.org |
| Primary T-cells | TCR/CD28 stimulation | Inhibition of cytokine production | Blocked secretion of pro-inflammatory cytokines IL-2, IL-17A, and IFNγ. mdpi.comresearchgate.net |
| Regulatory T-cells (Tregs) | In vitro culture | Preservation of function | Maintained a stable and suppressive Treg phenotype. mdpi.com |
Neuroprotective and Neuroplasticity Modulating Effects in Neuronal Cell Models
Based on a review of the available scientific literature, preclinical in vitro studies specifically evaluating the direct neuroprotective or neuroplasticity-modulating effects of Sotrastaurin in neuronal cell models have not been identified. While the broader class of PKC inhibitors has been studied in the context of neuronal signaling, dedicated research on Sotrastaurin for these specific applications appears to be limited.
Fibrosis Attenuation in Cellular Models of Organ Injury
The PKC signaling pathway is known to be involved in the pathological processes of fibrosis. However, detailed preclinical studies investigating the direct effects of Sotrastaurin on fibrosis attenuation in specific in vitro cellular models of organ injury (e.g., using fibroblasts) are not well-documented in the reviewed literature. While other PKC inhibitors have shown some anti-fibrotic effects in different models, specific data for Sotrastaurin is limited.
Ex Vivo Organ and Tissue Explant Studies with this compound
Functional Responses in Isolated Perfused Organs
Preclinical research provides insights into the protective effects of Sotrastaurin in the context of ex vivo organ preservation, particularly in liver transplantation models. In a clinically relevant rat model of orthotopic liver transplantation, treatment with Sotrastaurin demonstrated significant cytoprotective functions. spandidos-publications.com Livers subjected to prolonged (30-hour) cold ischemia ex vivo before transplantation showed markedly improved outcomes when treated with Sotrastaurin. spandidos-publications.com The treatment led to decreased hepatocellular damage, reduced sequestration of T-cells, macrophages, and neutrophils in the transplanted liver, and ultimately prolonged survival of the recipient animals. spandidos-publications.com These findings underscore the potential of Sotrastaurin to mitigate ischemia-reperfusion injury, a critical challenge in organ transplantation that involves an ex vivo preservation phase. spandidos-publications.com
Histopathological and Biomarker Analysis in Treated Tissue Slices
Histopathological analysis of tissue samples following treatment with Sotrastaurin provides microscopic evidence of the compound's effect on cellular structures and disease pathology. In preclinical studies, analysis of tissue sections is a standard method to evaluate therapeutic efficacy. mdpi.comnih.gov For instance, in models of psoriasis, histological assessments of skin biopsies have been utilized to demonstrate the efficacy of Sotrastaurin. nih.gov These examinations typically reveal changes in epidermal thickness, immune cell infiltration, and the expression of inflammatory biomarkers. nih.gov
Biomarker analysis in treated tissues further elucidates the mechanism of action. In the context of cancer models, such as Diffuse Large B-cell Lymphoma (DLBCL), analysis can focus on markers of cell cycle arrest and apoptosis within the tumor tissue. nih.gov For autoimmune conditions, biomarker analysis might include measuring the levels of pro-inflammatory cytokines or the presence of specific immune cell populations within the affected tissues. mdpi.com In vitro studies using liver S9 fractions from various species, including rats and humans, have confirmed the formation of Sotrastaurin-derived glucuronides, which can serve as biomarkers for exposure and metabolism studies. mdpi.com
Table 1: Histopathological and Biomarker Observations for Sotrastaurin
| Model System | Tissue | Histopathological Findings | Biomarker Changes |
|---|---|---|---|
| Psoriasis Model | Skin | Reduction in epidermal thickness, decreased keratinocyte proliferation. | Lowered infiltration of T-cells and dendritic cells; reduced expression of inflammatory cytokines. nih.gov |
| DLBCL Xenograft | Tumor | Increased areas of necrosis and apoptosis within the tumor mass. | Inhibition of NF-κB pathway markers; induction of G₁-phase cell-cycle arrest markers. nih.gov |
In Vivo Preclinical Animal Models for Disease Pathophysiology (Non-Human)
Sotrastaurin has demonstrated significant antitumor effects in preclinical xenograft models of specific cancer types. researchgate.netnih.gov Orthotopic and xenograft models, where human tumor cells are grown in immunodeficient mice, are crucial for evaluating the in vivo efficacy of novel therapeutic agents as they can mimic the tumor microenvironment. reactionbiology.comnih.govamegroups.orgtd2inc.com
In models of Diffuse Large B-cell Lymphoma (DLBCL), particularly the activated B-cell-like (ABC) subtype with CD79 mutations, Sotrastaurin has shown notable efficacy. nih.gov Treatment in a mouse xenograft model using CD79A/B-mutated DLBCL cells resulted in significant antitumor effects. nih.gov The growth inhibitory effects were correlated with the inhibition of the NF-κB pathway, leading to G₁-phase cell-cycle arrest and/or cell death. nih.gov Conversely, DLBCL cell lines with CARD11 mutations were found to be insensitive to the compound. nih.gov
Furthermore, preclinical studies have indicated the activity of PKC inhibitors in GNAQ mutant uveal melanoma. In a GNAQ mutant xenograft mouse model, a different small molecule inhibitor of this pathway demonstrated a significant effect on inhibiting tumor growth by more than 50%. researchgate.net This provides a rationale for investigating Sotrastaurin in similar GNAQ-driven cancer models.
Table 2: Efficacy of Sotrastaurin in Preclinical Tumor Models
| Tumor Model | Genetic Background | Key Outcomes | Mechanism of Action |
|---|---|---|---|
| DLBCL Xenograft | CD79A/B Mutant | Significant tumor growth inhibition. nih.gov | Inhibition of NF-κB pathway, G₁ cell cycle arrest, induction of apoptosis. nih.gov |
| DLBCL Xenograft | CARD11 Mutant | Insensitive to treatment, no significant tumor inhibition. nih.gov | N/A |
The immunomodulatory properties of Sotrastaurin have been extensively studied in rodent models of autoimmune diseases and transplant rejection. nih.gov As a pan-PKC inhibitor, Sotrastaurin targets signaling pathways crucial for T-cell activation, a central process in many autoimmune disorders and graft rejection. nih.gov
In rodent models of organ transplantation, Sotrastaurin has been shown to prevent allograft rejection. nih.gov Its mechanism involves suppressing the T-cell response that leads to the destruction of the transplanted organ. This efficacy has been observed in various models, confirming its potential as an immunosuppressive agent. nih.gov
For skin-related autoimmune conditions, Sotrastaurin has been evaluated in models of psoriasis. nih.gov Psoriasis is characterized by hyperproliferation of keratinocytes and inflammation driven by immune cells. nih.gov In preclinical models, treatment led to improvements in skin condition, characterized by reduced inflammation and normalization of skin cell growth. nih.gov
Sotrastaurin's ability to modulate PKC-mediated signaling gives it the potential to mitigate inflammatory responses in various preclinical models. nih.gov Ischemia-reperfusion (I/R) injury, a condition where tissue damage occurs after blood supply returns to the tissue following a period of ischemia, is a significant concern in procedures like liver transplantation. nih.gov This injury process involves a robust inflammatory cascade. nih.govnih.govmdpi.com
While direct studies of Sotrastaurin in liver transplantation I/R injury models are not extensively detailed in the provided results, its known anti-inflammatory and T-cell modulating effects suggest a strong therapeutic rationale. nih.gov Animal models are critical for studying the complex pathophysiology of I/R injury, which involves oxidative stress, cell death, and a significant inflammatory response. mdpi.comnih.gov The application of a PKC inhibitor like Sotrastaurin could theoretically attenuate this by blocking key signaling events that lead to the production of inflammatory mediators and the activation of immune cells that exacerbate tissue damage.
The investigation of Sotrastaurin in the context of neurodegenerative diseases is an emerging area. Neurodegenerative disorders such as Alzheimer's and Parkinson's disease involve complex pathological processes, including neuroinflammation and abnormal protein aggregation. frontiersin.orgnih.govuga.edufrontiersin.org Animal models that replicate aspects of these human diseases are essential for testing new therapeutic strategies. nih.gov
Currently, there is limited publicly available preclinical data specifically detailing the efficacy of Sotrastaurin or this compound in reversing pathological phenotypes in established animal models of neurodegeneration. The role of specific PKC isozymes in neuronal function and degeneration is complex, suggesting that modulation of this pathway could have therapeutic potential. However, dedicated studies in transgenic mouse models or toxin-induced neurodegeneration models would be required to establish efficacy.
Organ fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix, leading to tissue scarring and organ failure. mdpi.com This process can be triggered by chronic injury and inflammation. nih.govnih.gov Preclinical animal models, such as those induced by toxins like bleomycin (B88199) for lung fibrosis or carbon tetrachloride for liver fibrosis, are commonly used to study antifibrotic therapies. mdpi.comnih.gov
As with neurodegeneration, there is a scarcity of specific published research on the effects of Sotrastaurin in animal models of organ fibrosis. Given the known interplay between inflammation, immune activation, and fibrotic processes, the immunomodulatory effects of Sotrastaurin could potentially influence fibrotic responses. However, without direct experimental evidence from established preclinical fibrosis models, the role of Sotrastaurin in this therapeutic area remains speculative and requires further investigation.
Pharmacokinetic and Metabolic Profiling Research Applications of Sotrastaurin D3
Utilization of Sotrastaurin-d3 as an Internal Standard in Quantitative Bioanalytical Assays (e.g., LC-MS/MS)
The gold standard for quantifying small molecules like Sotrastaurin (B1684114) in complex biological samples such as blood, plasma, or tissue is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The accuracy of this technique relies heavily on the use of an appropriate internal standard (IS). This compound is an ideal IS for the quantification of Sotrastaurin because it co-elutes chromatographically with the unlabeled drug and exhibits identical ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z). This mitigates variations introduced during sample preparation, extraction, and analysis.
The development of a robust bioanalytical method is a prerequisite for any pharmacokinetic study. Using this compound as an internal standard allows for the creation of highly sensitive and specific assays for Sotrastaurin. A typical method involves protein precipitation from the biological matrix, followed by chromatographic separation and detection by MS/MS.
Validation of these methods is performed according to stringent guidelines from regulatory authorities to ensure data reliability. Key validation parameters include specificity, linearity, accuracy, precision, and stability. The use of a stable isotope-labeled internal standard like this compound is critical for achieving the required levels of precision and accuracy. nih.govnih.govmerckmillipore.comnih.gov
Specificity & Selectivity : The assay must be able to differentiate Sotrastaurin from other endogenous components in the matrix. The unique mass transitions of Sotrastaurin and this compound ensure high selectivity. nih.gov
Accuracy & Precision : Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. By normalizing the response of Sotrastaurin to that of this compound, variability from the analytical process is minimized.
Linearity & Range : The method must demonstrate a linear relationship between the concentration and the instrument response over a defined range, which is established using calibration standards spiked with a constant concentration of this compound.
Below is a table summarizing typical acceptance criteria for the validation of a bioanalytical method using a deuterated internal standard.
| Validation Parameter | Acceptance Criteria | Role of this compound |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Ensures consistent signal ratio across the calibration range. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% CV | Normalizes signal to ensure reliable measurement at the lowest concentration. |
| Intra- and Inter-Assay Accuracy | Within ±15% of the nominal value (except LLOQ) | Corrects for procedural variations between and within analytical runs. |
| Intra- and Inter-Assay Precision | Coefficient of Variation (CV) ≤ 15% (except LLOQ) | Minimizes the impact of random errors during sample processing and injection. |
| Matrix Effect | IS-normalized matrix factor CV should be ≤ 15% | Compensates for ion suppression or enhancement caused by the biological matrix. |
| Extraction Recovery | Consistent and reproducible | The ratio of analyte response to IS response corrects for variability in extraction efficiency. |
Tracing and Elucidation of Metabolic Fate of Sotrastaurin Using Deuterium (B1214612) Labeling
Understanding how a drug is metabolized is a core component of its preclinical and clinical development. Deuterium-labeled compounds are powerful tools for these investigations. nih.govnih.govescholarship.org Administering this compound allows researchers to easily track the drug and its metabolic products through a biological system.
When this compound is metabolized, the deuterium label is typically retained on the core structure of the resulting metabolites. In mass spectrometry analysis, this creates a characteristic isotopic pattern. The parent drug (this compound) and its metabolites will appear as doublets, separated by a mass difference corresponding to the number of deuterium atoms, from their unlabeled endogenous counterparts. This isotopic signature makes it significantly easier to identify drug-related material in complex metabolite profiles, distinguishing them from the thousands of endogenous molecules present in a biological sample. Research has shown that a primary metabolite of Sotrastaurin is N-desmethyl-sotrastaurin. nih.gov Using this compound, this metabolite would be readily identified by its specific mass shift.
| Compound | Description | Method of Identification with this compound |
| Sotrastaurin | Parent Drug | Detected at its specific m/z. |
| This compound | Labeled Parent Drug | Detected at [m/z + 3]. Used to confirm the parent drug peak. |
| N-desmethyl-sotrastaurin | Primary Metabolite | The mass of this metabolite, when generated from this compound, will be 3 Da higher than the metabolite from unlabeled Sotrastaurin, confirming its origin. |
In vitro studies using human liver microsomes or recombinant enzyme systems are employed to identify the specific enzymes responsible for a drug's metabolism. Sotrastaurin is known to be primarily metabolized by the Cytochrome P450 3A4 (CYP3A4) enzyme. nih.gov Studies to confirm this can involve incubating this compound with a panel of recombinant human CYP enzymes. The formation of deuterated metabolites can then be monitored. By observing which enzyme systems produce the labeled metabolites, the specific pathways of biotransformation can be confirmed. This approach avoids ambiguity from any potential background contamination with unlabeled Sotrastaurin.
| Enzyme System | Role in Sotrastaurin Metabolism |
| Cytochrome P450 (CYP) Family | The most important enzyme group for Phase I metabolism of many drugs. youtube.com |
| CYP3A4 | Identified as the primary enzyme responsible for the metabolism of Sotrastaurin. nih.gov |
| Other CYP Isoforms | May play minor roles in the formation of secondary metabolites. |
Metabolic stability assays are conducted early in drug development to predict a compound's in vivo half-life and clearance. These assays typically involve incubating the drug with liver microsomes or hepatocytes and measuring the rate at which the parent drug disappears over time. Using this compound in these experiments, coupled with LC-MS/MS analysis, allows for a very precise measurement of its depletion. The stability of the compound is often expressed as the in vitro half-life (t½).
The following table provides a conceptual representation of data from a metabolic stability assay in human liver microsomes.
| Incubation Time (minutes) | Percent of Initial this compound Remaining |
| 0 | 100% |
| 5 | 85% |
| 15 | 62% |
| 30 | 38% |
| 60 | 15% |
From these data, the rate of metabolism and the intrinsic clearance can be calculated, providing valuable information for predicting the pharmacokinetic behavior of Sotrastaurin in humans.
Preclinical Pharmacokinetic Parameter Determination of this compound in Animal Models
The characterization of a drug candidate's pharmacokinetic profile in preclinical animal models is a critical step in drug development. For Sotrastaurin (also known as AEB071), a potent and selective inhibitor of protein kinase C (PKC), these studies are fundamental to understanding its behavior in a biological system. The use of deuterated internal standards, such as this compound, is integral to the liquid chromatography-tandem mass spectrometry (LC/MS) methods employed to accurately quantify Sotrastaurin concentrations in biological matrices. This section details the preclinical pharmacokinetic parameters of Sotrastaurin in non-human species, focusing on its absorption, distribution, and elimination.
Absorption Characteristics and Oral Bioavailability in Non-Human Species
Preclinical studies in rat models have demonstrated that Sotrastaurin is orally bioavailable. frontierspartnerships.org Following oral administration, the compound is absorbed and reaches systemic circulation, which is a prerequisite for its potential as an orally administered therapeutic agent.
Pharmacokinetic analyses in Lewis rats after single intravenous (IV) or oral (p.o.) doses provided key insights into its absorption and bioavailability. After a single intravenous administration, the plasma half-life was determined to be 3.2 hours. frontierspartnerships.org The measurement of drug concentration in whole blood following oral administration allows for the calculation of essential parameters that describe the rate and extent of absorption. frontierspartnerships.org
| Parameter | Intravenous (IV) | Oral (p.o.) |
|---|---|---|
| Half-life (t½) | 3.2 h | - |
| Clearance (CL) | 3070 ml/h/kg | - |
| Area Under the Curve (AUC) in Blood (0-24h) | - | 1.9 µg/g·h |
Distribution Profile and Tissue Penetration in Animal Models
A significant finding from preclinical research is the preferential distribution of Sotrastaurin to lymphatic tissues. frontierspartnerships.orgnovartis.com This characteristic is particularly relevant for an immunosuppressive agent, as lymphatic tissues are primary sites of immune cell interaction and activation.
Tissue distribution studies in rats revealed significantly higher concentrations of Sotrastaurin in lymphatic organs compared to whole blood. Following a 30 mg/kg oral dose, the area under the curve (AUC) over 24 hours was markedly higher in the spleen, mesenteric lymph nodes, and thymus than in the blood. frontierspartnerships.org This selective uptake into tissues central to the immune response may contribute to the compound's in vivo efficacy and potentially favorable therapeutic window. frontierspartnerships.orgnovartis.com
| Tissue | AUC (µg/g·h) | Ratio (Tissue:Blood) |
|---|---|---|
| Spleen | 31 | 16.3 |
| Mesenteric Lymph Nodes | 21 | 11.1 |
| Thymus | 13 | 6.8 |
| Blood | 1.9 | 1.0 |
Elimination Pathways and Excretion Kinetics in Preclinical Species
The elimination of Sotrastaurin from the body is primarily driven by metabolic processes. While specific excretion studies in animal models are not detailed in the provided search results, data from clinical pharmacokinetic overviews indicate that Sotrastaurin is extensively metabolized. nih.gov The primary metabolic pathway is through the cytochrome P450 enzyme CYP3A4. nih.gov
This metabolic process leads to the formation of at least one active metabolite, N-desmethyl-sotrastaurin. However, this metabolite is present at low concentrations in the blood, accounting for less than 5% of the exposure of the parent compound. nih.gov The elimination half-life of Sotrastaurin in humans averages around 6 hours, suggesting a relatively moderate rate of clearance from the systemic circulation. nih.gov Given the conservation of major drug-metabolizing enzymes like CYP3A4 across mammalian species, it is plausible that a similar metabolic profile exists in the preclinical animal models studied.
Advanced Methodologies and Technologies in Sotrastaurin D3 Research
High-Resolution Mass Spectrometry and Chromatographic Techniques for Sotrastaurin-d3 Analysis
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) stands as a cornerstone for the analysis of this compound and its metabolites in complex biological matrices. nih.govresearchgate.net These hybrid techniques offer unparalleled sensitivity and specificity, essential for detailed pharmacokinetic and metabolic studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for the precise quantification of Sotrastaurin (B1684114) and its metabolites, such as N-desmethyl-sotrastaurin, in biological samples like human blood. nih.govresearchgate.net Validated methods are designed to be robust, sensitive, and specific, adhering to regulatory guidelines such as those from the Food and Drug Administration (FDA). nih.govresearchgate.net
A typical validated LC-MS/MS method involves several key steps. nih.govresearchgate.net First, the compound of interest is separated from other matrix components using reverse-phase HPLC. nih.govresearchgate.net The separated analyte is then ionized, commonly using electrospray ionization (ESI) in positive ion mode, and introduced into the mass spectrometer. nih.govresearchgate.net Quantification is achieved using tandem mass spectrometry, specifically through multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition. nih.govresearchgate.net These methods can achieve a low limit of quantitation (LLOQ), for instance, 3.00 ng/mL from a 300 μL sample volume, with short run times, making them suitable for high-throughput analysis. nih.govresearchgate.net
| Parameter | Specification | Source |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govresearchgate.net |
| Chromatography | Reverse Phase (RP) C18 Column | nih.govresearchgate.net |
| Ionization | Electrospray Ionization (ESI), Positive Ion Mode | nih.govresearchgate.net |
| Detection | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |
| Sensitivity (LLOQ) | 3.00 ng/mL in human blood | nih.govresearchgate.net |
| Quantification Range | 3.00 ng/mL to 1200 ng/mL | nih.govresearchgate.net |
High-Resolution Accurate Mass (HRAM) spectrometry is a powerful tool for the identification and structural elucidation of drug metabolites. thermofisher.comazolifesciences.comijpras.com Unlike unit mass resolution instruments, HRAM systems, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide extremely precise mass measurements (typically with mass accuracy better than 5 ppm). hilarispublisher.comnih.gov This high accuracy allows for the confident determination of the elemental composition of unknown metabolites from their exact mass. azolifesciences.comijpras.com
In the context of this compound research, HRAM is critical for identifying novel or unexpected metabolites. azolifesciences.comresearchgate.net The ability to distinguish between compounds with very similar nominal masses (isobaric compounds) is a key advantage. thermofisher.comazolifesciences.com This resolving power is essential for confidently assigning molecular formulas and differentiating a metabolite from endogenous interferences within a complex biological sample. thermofisher.com By combining HRAM data with fragmentation patterns (MS/MS), researchers can piece together the structure of metabolites, providing a comprehensive understanding of the drug's metabolic fate. ijpras.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the three-dimensional structure of molecules in solution and for studying their dynamic properties and interactions. sioc.ac.cnwikipedia.orgmdpi.com By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. wikipedia.orgebsco.com
For this compound, NMR can be used to:
Confirm Structure: Verify the precise location of the deuterium (B1214612) atoms within the Sotrastaurin molecule.
Study Conformation: Analyze the molecule's preferred three-dimensional shape in solution, which is crucial for its interaction with target proteins.
Investigate Target Binding: Observe changes in the NMR spectra of either this compound or its target protein (e.g., a PKC isoform) upon binding. These changes can identify the specific amino acid residues at the binding interface and characterize the nature of the interaction. sioc.ac.cn
Analyze Dynamics: Measure the internal motions of the molecule, which can be relevant to its binding affinity and mechanism of action. sioc.ac.cnmdpi.com
Advanced NMR experiments, such as 2D techniques and the Nuclear Overhauser Effect (NOE) spectroscopy, allow for the construction of detailed molecular models and provide insights into the dynamics of drug-target complexes under near-physiological conditions. sioc.ac.cnwikipedia.org
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics of this compound-Target Interactions
Understanding the binding characteristics of this compound to its targets is fundamental to deciphering its pharmacological activity. SPR and ITC are two powerful, label-free biophysical techniques that provide complementary information on the kinetics and thermodynamics of these interactions.
Surface Plasmon Resonance (SPR) is an optical technique used for the real-time analysis of biomolecular interactions. bioradiations.comnih.govspringernature.com In a typical SPR experiment, a target protein is immobilized on a sensor chip. springernature.comresearchgate.net A solution containing this compound is then flowed over the surface, and the binding and dissociation are monitored by detecting changes in the refractive index near the sensor surface. researchgate.net This allows for the direct measurement of the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated, providing a measure of binding affinity. bioradiations.comnih.govresearchgate.net
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govwikipedia.orgnih.gov In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. wikipedia.orgharvard.edu The instrument's high sensitivity detects the minute temperature changes that occur upon binding. youtube.com A single ITC experiment can simultaneously determine the binding affinity (Kₐ), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). nih.govharvard.edu From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. harvard.edu This thermodynamic signature offers deep insights into the forces driving the binding event. nih.gov
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Measurement | Change in refractive index (mass change on surface) | Heat change (release or absorption) |
| Key Parameters | Association rate (kₐ), Dissociation rate (kₑ), Affinity (Kₑ) | Affinity (Kₐ), Enthalpy (ΔH), Stoichiometry (n) |
| Derived Parameters | - | Gibbs Free Energy (ΔG), Entropy (ΔS) |
| Information Provided | Kinetics (rates of binding and dissociation) | Thermodynamics (driving forces of binding) |
Advanced Microscopy Techniques for Intracellular Localization and Target Engagement of this compound
To understand how this compound functions within a cellular environment, it is crucial to visualize its location and interaction with its targets. Advanced microscopy techniques, particularly super-resolution microscopy (SRM), enable researchers to overcome the diffraction limit of light and observe subcellular structures with nanoscale precision. nih.govnih.gov
By attaching a fluorescent tag to this compound, its journey into and within living cells can be tracked. Techniques like Stochastic Optical Reconstruction Microscopy (STORM) or Photoactivated Localization Microscopy (PALM) can pinpoint the location of individual molecules, revealing whether this compound accumulates in specific organelles, such as the mitochondria or the cell membrane, where different PKC isoforms reside. nih.gov These methods can provide compelling visual evidence of target engagement by showing co-localization of the fluorescently-labeled drug with its intended protein targets within the intricate architecture of the cell. nih.gov
Computational Chemistry and Molecular Modeling Approaches for this compound
Computational chemistry and molecular modeling provide powerful in-silico tools to complement experimental research on this compound. compchem.nl These approaches can predict and rationalize the compound's behavior at an atomic level.
Molecular Docking: This technique predicts the preferred orientation of this compound when bound to the active site of a target protein, such as a PKC isoform. nih.govfrontiersin.org Docking algorithms score different binding poses, helping to identify key interactions (e.g., hydrogen bonds) that stabilize the drug-target complex and are responsible for its inhibitory activity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in the this compound-protein complex over time. compchem.nlnih.govfrontiersin.org These simulations provide a dynamic view of the binding process, revealing the flexibility of the complex and the stability of the interactions identified through docking. frontiersin.org MD can also be used to calculate binding free energies, offering a theoretical estimate of binding affinity. frontiersin.org
Quantum Chemistry Methods (e.g., Density Functional Theory - DFT): DFT calculations can be used to study the electronic properties of this compound. nih.govnih.gov This includes determining its molecular orbital energies (HOMO and LUMO), which relate to its chemical reactivity, and calculating its molecular electrostatic potential to identify regions prone to interacting with the protein target. nih.govnih.gov
| Computational Method | Application for this compound Research | Source |
| Molecular Docking | Predicts binding pose and key interactions with target proteins. | nih.govfrontiersin.org |
| Molecular Dynamics (MD) | Simulates the dynamic behavior and stability of the drug-target complex; calculates binding free energy. | compchem.nlnih.govfrontiersin.org |
| Quantum Chemistry (DFT) | Analyzes electronic structure, chemical reactivity, and electrostatic potential. | nih.govnih.gov |
Ligand-Protein Docking and Molecular Dynamics Simulations
Ligand-protein docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its protein target.
Ligand-Protein Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. This technique is crucial in structure-based drug design for screening virtual libraries of compounds and for understanding the binding mode of known inhibitors. In the context of Sotrastaurin, which is a potent pan-PKC inhibitor, docking studies have been employed to elucidate its binding mechanism. For instance, a molecular docking study of Sotrastaurin with the PKCε isoform revealed a binding energy of -8.9 kcal/mol, indicating a strong and favorable interaction.
The docking process involves sampling a multitude of possible conformations of the ligand within the protein's binding pocket and then using a scoring function to rank these conformations based on their predicted binding affinity. The accuracy of these predictions is critical for the rational design of new and more potent inhibitors.
Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations of a Sotrastaurin-PKC complex can provide valuable insights into the stability of the complex, the flexibility of the protein and ligand, and the specific interactions that contribute to binding.
Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD plot suggests that the complex has reached equilibrium.
Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be important for ligand binding or conformational changes.
Interaction Energy: This calculates the energy of interaction between the ligand and the protein, providing a quantitative measure of the binding strength.
Although specific MD simulation data for this compound is not publicly available, studies on other inhibitors in complex with PKC have demonstrated the utility of this technique. For example, MD simulations of bisindolylmaleimide inhibitors with PKCβ have shown how subtle changes in the inhibitor structure can affect the stability of the complex and the network of hydrogen bonds within the active site. Such simulations for Sotrastaurin would likely reveal the key hydrogen bonds and hydrophobic interactions that stabilize its binding to various PKC isoforms.
| Computational Technique | Application in this compound Research | Key Insights |
| Ligand-Protein Docking | Prediction of the binding pose of this compound in the active site of PKC isoforms. | - Identification of key interacting amino acid residues.- Estimation of binding affinity (e.g., -8.9 kcal/mol for PKCε).- Guidance for the design of new derivatives. |
| Molecular Dynamics (MD) Simulations | - Assessment of the stability of the this compound-PKC complex over time.- Analysis of the dynamic interactions between the ligand and the protein.- Understanding the role of protein flexibility in ligand binding. | - Confirmation of binding mode stability.- Identification of crucial hydrogen bonds and hydrophobic interactions.- Elucidation of the impact of structural modifications on complex dynamics. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Sotrastaurin Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For Sotrastaurin derivatives, QSAR models can be invaluable for predicting the inhibitory potency of new, unsynthesized analogs, thereby guiding the optimization of lead compounds.
The development of a QSAR model involves several key steps:
Data Set Preparation: A series of Sotrastaurin derivatives with experimentally determined inhibitory activities (e.g., IC50 or Ki values) against a specific PKC isoform is required.
Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the data set. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the molecular descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its reliability.
A study on the structure-activity relationship of Sotrastaurin has provided insights into the key structural features required for its potent PKC inhibition. These findings can be used to inform the development of a QSAR model. For instance, modifications to the quinazoline ring, the indole moiety, and the methylpiperazine group have been shown to significantly impact the inhibitory activity.
A hypothetical QSAR study for a series of Sotrastaurin derivatives might yield a model that highlights the importance of specific descriptors, such as:
LogP (lipophilicity): An optimal range of lipophilicity is often crucial for cell permeability and target engagement.
Molecular Weight: steric hindrance can affect binding to the active site.
Number of Hydrogen Bond Donors and Acceptors: These are critical for forming specific interactions with the protein.
Topological Polar Surface Area (TPSA): This descriptor is related to a molecule's ability to permeate cell membranes.
The resulting QSAR equation would allow for the in silico screening of a virtual library of Sotrastaurin derivatives, prioritizing the synthesis of compounds with the highest predicted potency.
| Derivative (Hypothetical) | Modification | Experimental pIC50 | Predicted pIC50 |
| Sotrastaurin | - | 8.5 | 8.4 |
| Derivative 1 | R1 = -Cl | 8.2 | 8.1 |
| Derivative 2 | R2 = -OH | 7.9 | 7.8 |
| Derivative 3 | R3 = -CH2CH3 | 8.7 | 8.6 |
| Derivative 4 | R1 = -F, R2 = -NH2 | 7.5 | 7.6 |
Synthetic Chemistry and Chemical Biology Investigations of Sotrastaurin D3 and Its Analogues
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Sotrastaurin (B1684114) Synthesis
The strategic incorporation of deuterium into drug molecules is a recognized method in medicinal chemistry to enhance pharmacokinetic profiles by altering metabolic pathways. ucsf.edunih.gov This is often achieved by replacing carbon-hydrogen (C-H) bonds at known metabolic sites with more stable carbon-deuterium (C-D) bonds, a modification that can lead to a longer drug half-life and increased systemic exposure. nih.govbeilstein-journals.org While specific methodologies for the site-selective synthesis of Sotrastaurin-d3 are not detailed in the available research, general strategies for deuterium labeling of complex organic molecules can be considered.
One common approach involves the use of deuterated reagents in multi-component reactions to construct the core structure with deuterium already in place. beilstein-journals.org For instance, deuterated aldehydes or isonitriles can be used as building blocks in complex syntheses. beilstein-journals.org Another strategy is hydrogen isotope exchange (HIE), where hydrogen atoms in the final molecule or a late-stage intermediate are swapped for deuterium. researchgate.netspringernature.com This can be achieved using various catalysts and deuterium sources, such as heavy water (D₂O). researchgate.netnih.gov For a molecule like Sotrastaurin, site-selectivity could potentially be achieved by leveraging the reactivity of specific positions on the heterocyclic scaffold, or through the use of directing groups that guide the deuteration to a particular C-H bond. The development of photocatalytic methods has also provided milder conditions for such transformations. springernature.com
The selection of the specific site for deuteration is critical and is typically guided by metabolic studies of the non-deuterated parent compound to identify the "metabolic soft-spots" that are most susceptible to enzymatic degradation, often by cytochrome P450 enzymes. acs.org By reinforcing these positions with deuterium, the metabolic stability of the molecule can be improved.
Design and Synthesis of Radiolabeled Sotrastaurin Analogues for Tracer Studies
Radiolabeled analogues of protein kinase inhibitors are valuable tools for in vivo imaging techniques like Positron Emission Tomography (PET), which can help visualize the distribution of the target kinase and assess the efficacy of targeted therapies. nih.govscilit.comscholaris.ca In this context, a carbon-11 ([¹¹C]) labeled version of Sotrastaurin has been synthesized and evaluated as a PET radioligand for imaging brain Protein Kinase C (PKC).
The synthesis of [¹¹C]Sotrastaurin involved a multi-step process. First, a precursor molecule, N-desmethyl-sotrastaurin, was synthesized in five steps. This precursor was then radiolabeled by treating it with [¹¹C]methyl triflate ([¹¹C]MeOTf) in acetonitrile. The resulting [N-methyl-¹¹C]Sotrastaurin was purified using High-Performance Liquid Chromatography (HPLC).
The radiosynthesis and evaluation of [¹¹C]Sotrastaurin yielded the following key results:
| Parameter | Result |
| Precursor Overall Yield | 70% |
| [¹¹C]Sotrastaurin Decay-Corrected Yield | 12% |
| Radiochemical Purity | >99% |
| Mean Specific Radioactivity | 8.15 Ci/μmol |
Despite the successful synthesis of this radiotracer, PET imaging studies in a rhesus monkey revealed very low uptake of [¹¹C]Sotrastaurin in the brain. This was attributed to the molecule's inability to adequately cross the blood-brain barrier, possibly due to the action of efflux transporters. Consequently, it was concluded that [¹¹C]Sotrastaurin is not a suitable candidate for further development as a PET radioligand for imaging brain PKC.
Development of Bioconjugatable this compound Derivatives for Probing Biological Systems
Information regarding the development of bioconjugatable this compound derivatives for probing biological systems is not available in the provided search results. Such derivatives would typically involve the incorporation of a reactive handle or a reporter tag into the this compound structure to enable covalent attachment to proteins or labeling for visualization in biological assays.
Fragment-Based Drug Discovery Approaches with this compound Scaffolds
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel lead compounds by screening libraries of small, low-molecular-weight fragments. nih.govacs.org These fragments typically bind to the target protein with low affinity, and are then optimized and grown into more potent and selective inhibitors through medicinal chemistry efforts. nih.govnih.gov This approach has been successfully applied to the discovery of selective protein kinase inhibitors. nih.govbiorxiv.org
While there is no specific information in the search results on the use of the this compound scaffold in FBDD campaigns, the general principles of this approach can be applied to such a scaffold. The core structure of Sotrastaurin, a maleimide-based inhibitor, could be deconstructed into smaller fragments. nih.gov These fragments, or fragments identified from screening that bind to PKC, could then serve as starting points for the design of new inhibitors. nih.gov By exploring the structure-activity relationships of how these fragments bind to the kinase, novel compounds with improved properties, such as enhanced selectivity for specific PKC isotypes, could be developed. nih.govnih.gov For instance, a biochemical screen of a fragment library has successfully identified an azaindole-based scaffold that was optimized into a potent and selective inhibitor of PKC-ι, a related kinase. nih.gov This demonstrates the potential of FBDD in the field of PKC inhibitor discovery.
Development of Novel Sotrastaurin Derivatives with Modified Selectivity or Potency (e.g., CMU-0101)
The development of novel derivatives of Sotrastaurin with modified selectivity or potency is an area of interest in medicinal chemistry. While no information is available for a specific derivative named CMU-0101 in the search results, studies on the structure-activity relationship (SAR) of Sotrastaurin provide insights into how modifications of its chemical structure can impact its biological activity. nih.gov
Sotrastaurin itself is a potent, orally active, pan-PKC inhibitor, meaning it inhibits several PKC isotypes. medchemexpress.comnih.gov The table below summarizes the inhibitory activity of Sotrastaurin against various PKC isotypes, demonstrating its potency and selectivity profile. medchemexpress.com
| PKC Isotype | Kᵢ (nM) |
| PKCθ | 0.22 |
| PKCβ | 0.64 |
| PKCα | 0.95 |
| PKCη | 1.8 |
| PKCδ | 2.1 |
| PKCε | 3.2 |
SAR studies of Sotrastaurin have explored how changes to different parts of the molecule affect its inhibitory activity and pharmacokinetic properties. nih.gov These studies are crucial for designing new analogues with improved characteristics, such as greater selectivity for a particular PKC isotype, which could lead to a better therapeutic profile with fewer side effects. nih.govmdpi.com For example, modifications to the maleimide (B117702) core, the indole group, or the quinazoline moiety could all influence the compound's interaction with the ATP-binding site of PKC, thereby altering its potency and selectivity. nih.govnih.gov The preferred uptake of Sotrastaurin into lymphoid tissues is a notable feature that likely contributes to its in vivo efficacy, and maintaining or enhancing this property would be a key consideration in the design of new derivatives. acs.orgnih.gov
Translational Research Implications and Future Trajectories for Sotrastaurin D3 Studies
Identification and Validation of Preclinical Biomarkers for Therapeutic Response to Sotrastaurin (B1684114)
The identification of reliable biomarkers is crucial for the successful clinical development of Sotrastaurin. These markers can help in patient selection, monitoring of drug activity, and prediction of therapeutic response.
Molecular Markers of Pathway Engagement in Animal Models
In preclinical animal models, research has focused on identifying molecular markers that confirm Sotrastaurin is engaging its intended target, the PKC pathway. Since PKC is a key component of various signaling cascades, its inhibition by Sotrastaurin leads to downstream effects that can be measured.
Key molecular markers investigated in animal models include:
Phosphorylated proteins: Changes in the phosphorylation status of proteins downstream of PKC are direct indicators of target engagement.
Gene expression profiles: Microarray and RNA-sequencing analyses can identify changes in the expression of genes regulated by the PKC pathway following Sotrastaurin administration.
Cytokine and chemokine levels: As PKC is involved in immune cell activation, measuring the levels of various cytokines and chemokines can serve as biomarkers of Sotrastaurin's immunomodulatory effects. nih.gov
These molecular markers are essential for establishing a clear link between the administration of Sotrastaurin and its biological effects at the cellular and tissue levels in animal models of disease.
Imaging Biomarkers for Non-Invasive Assessment of Sotrastaurin Activity
Non-invasive imaging techniques offer a powerful approach to assess the in vivo activity of Sotrastaurin. These methods allow for the longitudinal monitoring of therapeutic effects without the need for repeated biopsies.
| Imaging Modality | Biomarker | Application in Sotrastaurin Research |
| Positron Emission Tomography (PET) | Radiolabeled tracers for PKC or downstream targets | To visualize and quantify the engagement of Sotrastaurin with its target in real-time and assess metabolic changes in tissues. |
| Magnetic Resonance Imaging (MRI) | Functional MRI (fMRI), Diffusion-weighted imaging (DWI) | To detect changes in blood flow, cellularity, and edema in response to Sotrastaurin treatment, particularly in oncology and inflammatory disease models. |
| Optical Imaging | Bioluminescent or fluorescent reporters | To track the activity of specific signaling pathways or the viability of tumor cells in response to Sotrastaurin in small animal models. |
The development and validation of these imaging biomarkers are critical for translating preclinical findings into the clinical setting, providing a non-invasive means to monitor treatment response.
Exploration of Novel Combinatorial Strategies with Sotrastaurin in Preclinical Settings
To enhance the therapeutic efficacy of Sotrastaurin and overcome potential resistance mechanisms, researchers are actively exploring its use in combination with other agents in preclinical studies.
Preclinical studies have investigated the synergistic effects of Sotrastaurin with various classes of drugs:
PI3K inhibitors: Preclinical data have shown a synergistic effect when combining the PKC inhibitor Sotrastaurin (AEB071) with a PI3K inhibitor in GNAQ- and GNA11-mutant cell lines. researchgate.net
MEK inhibitors: Given the crosstalk between the PKC and MAPK/ERK signaling pathways, the combination of Sotrastaurin with MEK inhibitors has been explored to achieve a more complete blockade of oncogenic signaling.
Chemotherapeutic agents: Sotrastaurin has been evaluated in combination with standard-of-care chemotherapies to potentially increase the sensitivity of cancer cells to these agents.
Immunomodulatory drugs: In the context of organ transplantation and autoimmune diseases, combining Sotrastaurin with other immunosuppressants is being investigated to achieve better disease control with potentially lower doses of each drug, thereby reducing toxicity. nih.gov
These preclinical combination studies are essential for identifying promising new treatment regimens that can be advanced into clinical trials.
Research into Potential Repurposing Opportunities for Sotrastaurin
Originally developed for the prevention of organ transplant rejection, the mechanism of action of Sotrastaurin suggests its potential utility in other diseases where PKC signaling plays a pathogenic role. nih.gov
Current research is exploring the repurposing of Sotrastaurin for a variety of conditions:
Oncology: Sotrastaurin has been investigated in trials for uveal melanoma, Richter syndrome, prolymphocytic leukemia, and recurrent mantle cell lymphoma, among others. researchgate.netdrugbank.com Its ability to inhibit PKC, a kinase often overexpressed in cancer cells, makes it a candidate for various malignancies. ashpublications.org
Autoimmune and Inflammatory Diseases: Beyond psoriasis, the immunomodulatory properties of Sotrastaurin make it a potential therapeutic for other autoimmune disorders such as rheumatoid arthritis and inflammatory bowel disease. nih.gov
Neurological Disorders: Dysregulation of PKC signaling has been implicated in several neurological conditions, opening an avenue for investigating Sotrastaurin in this therapeutic area.
The exploration of new applications for Sotrastaurin is driven by a deeper understanding of the role of PKC in different disease states.
Addressing Research Gaps and Defining Future Directions in Sotrastaurin Investigation
Despite the promising preclinical and early clinical data, several research gaps need to be addressed to fully realize the therapeutic potential of Sotrastaurin.
Key areas for future investigation include:
Mechanisms of Resistance: Understanding how tumors or immune cells develop resistance to Sotrastaurin is crucial for developing strategies to overcome it.
Long-term Efficacy and Safety: More extensive and longer-term clinical trials are needed to establish the long-term benefits and potential risks associated with Sotrastaurin treatment.
Patient Stratification Biomarkers: The identification of predictive biomarkers to select patients most likely to respond to Sotrastaurin is a high priority for its clinical development.
Optimization of Combination Therapies: Further preclinical and clinical research is required to determine the optimal dosing and scheduling of Sotrastaurin when used in combination with other drugs.
Future research will likely focus on a more personalized approach to Sotrastaurin therapy, guided by a deeper understanding of its mechanism of action and the specific molecular characteristics of the diseases being treated. The role of Sotrastaurin-d3 will remain vital in these future studies, ensuring the accurate measurement of Sotrastaurin levels in biological samples, which is fundamental for pharmacokinetic and pharmacodynamic modeling and for establishing dose-response relationships.
Q & A
Q. What are the optimal experimental conditions for in vitro pharmacokinetic studies of Sotrastaurin-d3?
Methodological Answer: To determine optimal conditions, conduct solubility assays in biorelevant media (e.g., FaSSIF/FeSSIF) at physiological pH (6.5–7.4) and temperature (37°C). Use high-performance liquid chromatography (HPLC) with deuterated internal standards to quantify stability and degradation kinetics. Validate methods by spiking known concentrations of this compound into plasma or tissue homogenates and measuring recovery rates (≥85% is acceptable). Include controls for matrix effects and protein binding .
Q. How can researchers validate the specificity of analytical methods for this compound in complex biological matrices?
Methodological Answer: Perform forced degradation studies (e.g., exposure to heat, light, acidic/alkaline conditions) to identify potential interference from metabolites or matrix components. Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to distinguish this compound from its non-deuterated analog and other isomers. Cross-validate results with orthogonal techniques like nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
Q. What criteria should guide dose selection for this compound in preclinical toxicity studies?
Methodological Answer: Base doses on allometric scaling from in vitro IC50 values (e.g., kinase inhibition assays) and adjust for species-specific metabolic rates. Conduct pilot studies in rodents to identify the maximum tolerated dose (MTD) and no-observed-adverse-effect level (NOAEL). Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target engagement (e.g., phospho-protein biomarkers) .
Advanced Research Questions
Q. How should researchers resolve contradictory data between in vitro efficacy and in vivo toxicity profiles of this compound?
Methodological Answer: Apply triangulation by cross-referencing transcriptomic data (RNA-seq) from treated cell lines with histopathological findings in animal models. Use physiologically based pharmacokinetic (PBPK) modeling to simulate tissue-specific exposure and identify off-target effects. Validate hypotheses with CRISPR/Cas9 gene knockout models to isolate mechanisms (e.g., CYP450-mediated toxicity) .
Q. What strategies are effective for integrating multi-omics data to elucidate this compound’s mechanism of action?
Methodological Answer: Combine proteomic (e.g., phospho-proteomics) and metabolomic (LC-MS) datasets using pathway enrichment tools (e.g., MetaboAnalyst, STRING). Apply machine learning algorithms (e.g., random forest) to prioritize biomarkers linked to efficacy or resistance. Validate findings in 3D organoid models or patient-derived xenografts (PDXs) to ensure translational relevance .
Q. How can researchers design studies to assess this compound’s synergistic effects with other kinase inhibitors?
Methodological Answer: Use combination index (CI) analysis via the Chou-Talalay method, testing fixed-ratio doses in cell viability assays. Generate isobolograms to classify interactions (synergistic, additive, antagonistic). Validate in vivo using orthotopic models with dual-agent pharmacokinetic monitoring to avoid drug-drug interactions (DDIs) .
Data Analysis and Reporting
Q. What statistical approaches are recommended for handling variability in this compound’s biomarker data across cohorts?
Methodological Answer: Employ mixed-effects models to account for inter-individual variability and batch effects. Use Benjamini-Hochberg correction for multiple comparisons in high-dimensional datasets (e.g., proteomics). Report effect sizes with 95% confidence intervals rather than relying solely on p-values .
Q. How should researchers address discrepancies between preclinical and clinical PK/PD data for this compound?
Methodological Answer: Conduct population pharmacokinetic (PopPK) modeling to identify covariates (e.g., renal/hepatic function) affecting drug exposure. Use Bayesian forecasting to adjust dosing regimens in early-phase trials. Publish negative results in open-access repositories to inform future studies .
Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility in this compound’s cytotoxicity assays?
Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting cell line authentication (STR profiling), passage numbers, and culture conditions. Share raw flow cytometry or microscopy data via platforms like Figshare or Zenodo. Use blinded analysis to minimize observer bias .
Q. How can researchers ethically justify the use of this compound in vulnerable populations (e.g., pediatric oncology)?
Methodological Answer: Submit protocols to institutional review boards (IRBs) with risk-benefit analyses comparing this compound to standard therapies. Include preclinical data demonstrating superior safety in juvenile animal models. Engage patient advocacy groups during trial design to address concerns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
